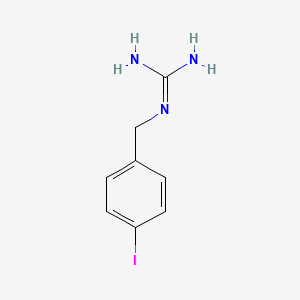

Iodobenzylguanidine, 4-

Descripción

Historical Context of MIBG as a Norepinephrine (B1679862) Analogue in Research

4-Iodobenzylguanidine (B227415) (MIBG), a synthetic analogue of the neurotransmitter norepinephrine, was first developed in the early 1970s at the University of Michigan. nih.gov The initial goal was to create a compound for imaging the adrenal medulla. nih.gov This endeavor was built upon earlier research in the 1960s that explored the use of radiolabeled catecholamine precursors to target adrenergic tissues. jacc.org These foundational studies demonstrated the feasibility of using molecules that mimic natural neurotransmitters to concentrate imaging agents in specific tissues. jacc.org

The development of MIBG was a significant step forward. It is structurally similar to norepinephrine, which allows it to be recognized and taken up by the same transport mechanisms in the body. mdpi.comnih.gov However, unlike norepinephrine, MIBG is not metabolized by the enzymes monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT). fuw.edu.pl This metabolic stability allows it to be retained within nerve endings for a sufficient duration to be imaged. fuw.edu.pljacc.org The first clinical use of radiolabeled MIBG for localizing pheochromocytoma, a type of neuroendocrine tumor, was reported in 1981. nih.gov By the early 1980s, animal studies had confirmed that intravenously injected radiolabeled MIBG resulted in visible cardiac imaging, and that this uptake was blocked by reserpine (B192253), a drug known to interfere with monoamine storage in vesicles, thus confirming neuronal uptake. nih.gov These early successes paved the way for its widespread use in both research and clinical settings. jacc.orgsnmjournals.org

Rationale for MIBG's Utility in Sympathetic Nervous System Investigations

The utility of MIBG as a tool for investigating the sympathetic nervous system stems from its ability to mimic the behavior of norepinephrine, the primary neurotransmitter of this system. mdpi.comnih.gov The sympathetic nervous system regulates many of the body's "fight or flight" responses, and its dysfunction is implicated in a variety of diseases. southcarolinablues.com

The key to MIBG's function is the norepinephrine transporter (NET), a protein found on the surface of sympathetic neurons. nih.govresearchgate.net NET is responsible for the reuptake of norepinephrine from the synaptic cleft, the space between neurons. jacc.org Due to its structural similarity to norepinephrine, MIBG is actively transported into sympathetic nerve terminals by NET. mdpi.comnih.govnih.gov This process, known as the uptake-1 mechanism, is an active, sodium and energy-dependent process. nih.govfuw.edu.pl

Once inside the neuron, MIBG is further transported into storage vesicles by vesicular monoamine transporters (VMATs), the same transporters responsible for storing norepinephrine. nih.govnih.gov This sequestration within vesicles prevents its degradation and allows it to accumulate in tissues with high sympathetic innervation, such as the heart, adrenal glands, and certain types of tumors. mdpi.commdpi.com Because MIBG is not metabolized, its accumulation and retention directly reflect the density and function of sympathetic nerve endings. fuw.edu.pljacc.org This makes radiolabeled MIBG an invaluable tool for non-invasively assessing the integrity and activity of the sympathetic nervous system in both health and disease. mdpi.comfuw.edu.pl

Scope of MIBG Applications in Preclinical and Basic Science Research

The unique properties of MIBG have led to its broad application in preclinical and basic science research, providing critical insights into the pathophysiology of various conditions.

In cardiac research , MIBG is used to study the role of the sympathetic nervous system in heart failure, arrhythmias, and ischemic heart disease. mdpi.come-jmd.orgoatext.com Animal models have been instrumental in this area. For instance, studies in myopathic hamsters have helped to elucidate changes in cardiac norepinephrine stores in the development of heart failure. snmjournals.org Preclinical studies have also demonstrated sympathetic reinnervation in animal models of heart transplantation. akjournals.com Furthermore, research in diabetic mouse models has shown that reduced MIBG retention in the heart is associated with decreased NET expression, providing a mechanistic link between diabetes and cardiac autonomic neuropathy. snmjournals.org

In oncology , MIBG is a cornerstone in the preclinical investigation of neuroendocrine tumors, particularly neuroblastoma, pheochromocytoma, and paraganglioma. nih.govmdpi.com These tumors often originate from the sympathetic nervous system and express high levels of NET, leading to significant MIBG uptake. nih.govresearchgate.net Preclinical research has focused on understanding the mechanisms of MIBG uptake and cytotoxicity in cancer cells. researchgate.net Animal xenograft models, where human tumor cells are implanted into mice, are frequently used to evaluate the efficacy of MIBG for both imaging and targeted radiotherapy. nih.govglpbio.com For example, studies in mouse xenograft models of neuroblastoma have been used to assess the anti-tumor activity of MIBG. glpbio.com

In neurology , MIBG is utilized in preclinical models to investigate neurodegenerative diseases associated with autonomic dysfunction, such as Parkinson's disease. mdpi.com Experimental models of Parkinson's disease in mice, induced by the neurotoxin MPTP, have shown reduced cardiac MIBG accumulation, mirroring the cardiac sympathetic denervation seen in human patients. nih.gov This research helps to understand the early involvement of the peripheral sympathetic nervous system in these disorders. nih.gov

The development of new MIBG analogues and radiolabeling techniques is an active area of preclinical research. For example, fluorinated analogs of MIBG, such as [¹⁸F]mFBG, and brominated analogs, like [⁷⁶Br]MBBG, are being investigated for use with positron emission tomography (PET), which offers higher resolution imaging. mdpi.comsnmjournals.org Preclinical studies have shown that these newer tracers may offer advantages in terms of faster clearance and higher tumor uptake. mdpi.comresearchgate.net

Research Findings on MIBG Uptake and Inhibition

| Cell Line/Model | Transporter(s) Involved | Key Findings | Reference(s) |

| hNET transfected cells | Norepinephrine Transporter (NET) | MIBG uptake is ninefold greater than in non-transfected cells and is inhibited by norepinephrine, desipramine (B1205290), and mazindol. The Km for MIBG transport is 264 nM. | nih.gov |

| bDAT transfected cells | Dopamine Transporter (DAT) | No significant uptake of MIBG. | nih.gov |

| r5HTT transfected cells | Serotonin (B10506) Transporter (5HTT) | No significant uptake of MIBG. | nih.gov |

| PC-12 tumor-bearing mice | Norepinephrine Transporter (NET) | High accumulation of ⁷⁷Br-MBBG and ¹²⁵I-MIBG in tumors, which was inhibited by NET inhibitors desipramine and nisoxetine. | snmjournals.org |

| Diabetic mouse model | Norepinephrine Transporter (NET) | Reduced myocardial and liver MIBG retention associated with reduced NET density. | snmjournals.org |

| MPTP-treated mice (Parkinson's model) | Norepinephrine Transporter (NET) | Significantly reduced cardiac ¹²⁵I-MIBG accumulation. | nih.gov |

| Human and mouse leukemia, fibrosarcoma, melanoma, and neuroblastoma cell lines | Not specified | MIBG inhibits cell growth and reduces clonogenic survival. | glpbio.com |

Preclinical MIBG and Analogue Imaging Studies

| Radiotracer | Animal Model | Imaging Modality | Key Findings | Reference(s) |

| ¹²⁴I-MIBG | Athymic mice with NB1691 xenografts | microPET/CT | Provided data for estimating human-equivalent internal radiation dose. | nih.gov |

| [¹⁸F]mFBG | Not specified | PET | Tumor uptake was three times higher than [¹²³I]mIBG in vivo. | mdpi.com |

| [¹¹C]Phenethylguanidines | Isolated rat hearts, nonhuman primates, mice with rat pheochromocytoma xenografts | PET | Some analogues showed improved myocardial kinetics compared to [¹¹C]HED. [¹¹C]para-hydroxyphenethylguanidine avidly accumulated in tumors. | nih.gov |

| ⁷⁶Br-MBBG | PC-12 tumor-bearing mice | PET | Showed higher tumor accumulation than MIBG and provided clear images with high sensitivity. | snmjournals.org |

| [¹⁸F]LMI1195 | Not specified | PET | Investigated as a PET tracer for pheochromocytoma. | researchgate.net |

Structure

3D Structure

Propiedades

Número CAS |

14629-42-6 |

|---|---|

Fórmula molecular |

C8H10IN3 |

Peso molecular |

275.09 g/mol |

Nombre IUPAC |

2-[(4-iodophenyl)methyl]guanidine |

InChI |

InChI=1S/C8H10IN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |

Clave InChI |

LZZMAYUQAQMFPR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CN=C(N)N)I |

SMILES canónico |

C1=CC(=CC=C1CN=C(N)N)I |

Sinónimos |

4-iodobenzylguanidine 4-iodobenzylguanidine, 125I-labeled para-iodobenzylguanidine |

Origen del producto |

United States |

Mechanisms of Cellular and Subcellular Interaction of Iodobenzylguanidine, 4

Norepinephrine (B1679862) Transporter (NET) Mediated Uptake (Uptake-1)

The primary mechanism for the cellular uptake of MIBG is an active transport process known as Uptake-1, which is mediated by the norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6A2) family of proteins. nih.gov This transporter is predominantly expressed in neuronal and neuroendocrine cells, which accounts for the selective accumulation of MIBG in these tissues. nih.govresearchgate.net The structural similarity of MIBG to norepinephrine allows it to be recognized and transported by NET. nih.govnih.gov This active transport is significantly more efficient than passive diffusion, especially at lower concentrations of MIBG. nih.gov

Once inside the cell, a significant portion of MIBG is sequestered into vesicular granules by vesicular monoamine transporters (VMATs), while the remainder is found in the cytoplasm. nih.govsnmjournals.org The accumulation within these neurosecretory granules is a key factor in the retention of MIBG within target cells. nih.gov

The specificity of Uptake-1 for MIBG has been demonstrated in various research models, including human neuroblastoma and pheochromocytoma cell lines. nih.gov Studies have shown a direct correlation between the expression of the human norepinephrine transporter (hNET) gene and the uptake of MIBG in these cells. snmjournals.orgsnmjournals.org In neuroblastic cell lines, the MIBG uptake system exhibits all the hallmark characteristics of the neuronal Uptake-1 mechanism. nih.gov

Kinetic studies have been performed to characterize the transport of MIBG by hNET. In HEK293 cells expressing hNET, the uptake of MIBG was found to be saturable, following Michaelis-Menten kinetics. nih.gov The affinity of MIBG for hNET is high, with reported Km values in the micromolar range.

Kinetic Parameters of MIBG Uptake by hNET

| Transporter | Km (µM) | Vmax (nmol/mg protein per minute) |

|---|---|---|

| hNET | 8.7 ± 1.4 | 6.40 ± 0.25 |

Data from a study on MIBG transport by polyspecific organic cation transporters. nih.gov

The Uptake-1 mechanism is an active, energy-dependent process that relies on the sodium gradient across the cell membrane. nih.gov Research using primary cultures from human pheochromocytomas has clearly identified a sodium-dependent uptake system for both norepinephrine and MIBG. nih.gov This system is characterized by high affinity, low capacity, saturability, and sensitivity to ouabain and desmethylimipramine, all of which are consistent with the properties of Uptake-1. nih.gov At lower concentrations, both MIBG and norepinephrine primarily enter the cells through this sodium-dependent pathway. nih.gov The reliance on the Na+/K+-ATPase pump to maintain the sodium gradient underscores the active nature of this transport. nih.gov

The active transport of MIBG via the NET is a temperature-sensitive process. nih.govnih.gov Studies have shown that the specific (Uptake-1) component of MIBG accumulation is significantly affected by changes in temperature. In a neuroblastoma cell line with high active uptake capacity, the specific uptake was reduced by 75% when the temperature was moderately elevated to 39°C. nih.gov At a higher temperature of 41°C, the uptake of MIBG was diminished in all cell lines tested, indicating that the active transport mechanism is more susceptible to increased temperatures than passive diffusion. nih.gov MIBG efflux from cells is also highly temperature-sensitive. nih.gov

Role of Organic Cation Transporters (OCTs) in MIBG Disposition in Research Models

Emerging evidence indicates that polyspecific organic cation transporters (OCTs) play a significant role in the systemic disposition and tissue-specific uptake of MIBG. nih.govnih.gov MIBG, which exists as an organic cation at physiological pH, is a substrate for several OCTs. nih.gov

In vitro studies using HEK293 cells transfected with various human OCTs have demonstrated that MIBG is efficiently transported by hOCT1, hOCT2, and hOCT3, with Km values comparable to that of hNET. nih.gov

Kinetic Parameters of MIBG Uptake by hOCTs

| Transporter | Km (µM) | Vmax (nmol/mg protein per minute) |

|---|---|---|

| hOCT1 | 19.5 ± 6.9 | 2.46 ± 0.29 |

| hOCT2 | 17.2 ± 2.8 | 2.45 ± 0.10 |

| hOCT3 | 14.5 ± 7.1 | 3.14 ± 0.48 |

Data from a study characterizing MIBG transport by polyspecific organic cation transporters. nih.gov

Organic Cation Transporter 3 (OCT3), also known as SLC22A3, has been identified as a key player in the accumulation of MIBG in certain tissues, most notably the heart and salivary glands. nih.govnih.gov OCT3 is expressed in cardiomyocytes and is considered an extraneuronal transporter. nih.gov

Studies using Oct3 knockout mice have provided compelling evidence for the role of this transporter. In these mice, cardiac accumulation of MIBG was drastically reduced by 83%. nih.gov This finding challenges the long-held belief that cardiac MIBG uptake is solely mediated by NET in adrenergic nerve endings and suggests that OCT3 activity in cardiomyocytes is the primary driver of MIBG accumulation in the heart. nih.govnih.gov A significant reduction in MIBG accumulation was also observed in the skeletal muscle, salivary glands, and lungs of Oct3 knockout mice. nih.gov

In vitro studies have confirmed that MIBG is an excellent substrate for OCT3. nih.gov In HEK293 cells expressing mouse Oct3, the uptake of MIBG was saturable with a Km value of 29.4 ± 3.4 µM. nih.gov These findings highlight the critical role of OCT3 in the tissue-specific disposition of MIBG. proquest.com

Intracellular Storage and Release Mechanisms in Research Models

Vesicular Monoamine Transporter (VMAT) Relevance to MIBG Retention

The Vesicular Monoamine Transporters (VMAT1 and VMAT2) are responsible for transporting monoamines from the cytoplasm into storage vesicles within neuroendocrine cells. nih.gov Given that MIBG is a norepinephrine analog, VMATs were hypothesized to play a key role in its sequestration and retention, thereby contributing to its therapeutic effect. nih.gov

In neuroendocrine tumors like pheochromocytoma and paraganglioma, uptake into storage vesicles by VMATs is considered a significant factor in the intracellular retention of MIBG. nih.gov However, the role of VMATs in neuroblastoma is less clear and appears to be less dominant. nih.gov Studies have shown that in neuroblastoma cells, only a small fraction (around 7%) of MIBG is found in secretory vesicles. nih.gov Furthermore, the use of reserpine (B192253), a classic VMAT inhibitor, has demonstrated little to no effect on MIBG retention in neuroblastoma cells. nih.gov

Despite this, investigations into VMAT expression in neuroblastoma have yielded interesting correlations. In a study of high-risk metastatic neuroblastoma, VMAT1 and VMAT2 were expressed in 62% and 75% of tumors, respectively. nih.govmssm.edu Notably, the expression level of VMAT2, but not VMAT1, showed a positive correlation with MIBG avidity observed in diagnostic scans. nih.govmssm.edu This suggests a potential mechanistic link between VMAT2 expression and MIBG accumulation, which could involve direct transport, retention, or a combination of both. nih.gov

| Transporter | Expression in Tumors (%) | Correlation with MIBG Avidity |

|---|---|---|

| VMAT1 | 62% | No significant correlation |

| VMAT2 | 75% | Positive correlation |

Subcellular Localization Studies of MIBG

Understanding the precise subcellular location of MIBG is crucial for elucidating its mechanism of action and retention. Studies in different neuroendocrine tumor types have revealed distinct patterns of MIBG localization.

In more differentiated tumors such as pheochromocytomas, MIBG is actively transported by VMAT1/2 into storage vesicles, leading to its accumulation in these organelles. nih.gov This is consistent with the well-established role of these tumors in catecholamine synthesis and storage.

However, in neuroblastoma, the subcellular distribution of MIBG is markedly different. The majority of MIBG is found to remain within the cytoplasm. nih.gov Intriguingly, a significant concentration of MIBG has been observed within the mitochondria, although the specific mechanism for this mitochondrial accumulation remains unknown. nih.gov Pharmacological studies aimed at defining the intracellular storage sites have clearly indicated that MIBG does not accumulate in reserpine-sensitive neurosecretory granules and vesicles in neuroblastoma cells. nih.gov This is in direct contrast to observations in the chromaffin-derived PC12 cell line, a model for pheochromocytoma. nih.gov The difference in intracellular disposition is potentially due to neuroblastoma cells having fewer storage vesicles compared to more differentiated neuroendocrine tumors. nih.gov

This predominant cytoplasmic and mitochondrial localization in neuroblastoma has significant implications for the therapeutic effects of radiolabeled MIBG, as the sites of radiation emission are diffuse within the cell rather than concentrated in secretory vesicles.

Radiochemistry and Synthesis Methodologies for Research Applications of Iodobenzylguanidine, 4

Radiolabeling Strategies for MIBG Research Probes

The development of radiolabeled 4-iodobenzylguanidine (B227415) (MIBG) as a research probe has led to a variety of labeling strategies to incorporate different radionuclides, each with unique properties for imaging or therapeutic applications. These strategies are broadly categorized into isotopic exchange methods and no-carrier-added (NCA) synthesis approaches. Furthermore, research has expanded to include labeling with alternative radionuclides beyond iodine isotopes to leverage different imaging modalities and therapeutic potentials.

Isotopic Exchange Methods for Radioiodination

Isotopic exchange is a conventional and widely used method for the radioiodination of MIBG. nih.govresearchgate.net This technique involves the replacement of a non-radioactive iodine atom (¹²⁷I) in the MIBG molecule with a radioactive iodine isotope, such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I. nih.govmdpi.com The process is typically a nucleophilic substitution reaction performed at elevated temperatures. nih.govscirp.org

A common approach involves heating a solution of the MIBG precursor with the desired radioiodide in the presence of a catalyst. scirp.orgiaea.org Copper salts, particularly Cu(I) and Cu(II), have been shown to effectively catalyze this exchange reaction, leading to high radiochemical yields. mdpi.comnih.govosti.gov For instance, a reliable method for labeling MIBG with ¹³¹I involves a nucleophilic exchange reaction at 160°C for 30 minutes, catalyzed by either directly added Cu(II) or in situ generated Cu(I). nih.gov This copper-catalyzed method has been reported to achieve radiochemical yields of over 90%. nih.gov The reaction is often carried out in a buffered solution, such as acetate (B1210297) buffer, to maintain an optimal pH. iaea.org

While isotopic exchange is a straightforward method, a key consideration is the presence of a large excess of the non-radioactive ("cold") MIBG, which results in a product with low specific activity. nih.gov This can be a limitation in certain research applications where high specific activity is crucial to avoid saturating biological targets. osti.gov

Table 1: Comparison of Isotopic Exchange Methods

| Parameter | Method 1 | Method 2 |

| Catalyst | In situ generated Cu(I) | Directly added Cu(II) |

| Reaction Temperature | 160°C | 160°C |

| Reaction Time | 30 minutes | 30 minutes |

| Radiochemical Yield | >90% | >90% |

| Reference | nih.gov | nih.gov |

No-Carrier-Added (NCA) Synthesis Approaches

To overcome the limitation of low specific activity associated with isotopic exchange, no-carrier-added (NCA) synthesis methods have been developed. These approaches aim to produce radiolabeled MIBG without the addition of non-radioactive MIBG, resulting in a product with very high specific activity. nih.govosti.gov High specific activity is particularly advantageous for imaging studies as it allows for the use of smaller masses of the radiotracer, minimizing potential pharmacological effects and improving target-to-background ratios. nih.govresearchgate.net

Several NCA methods have been reported, primarily involving iododemetallation reactions where a precursor molecule containing a metal or metalloid is reacted with a radioiodide. d-nb.info Common precursors include those with tin (stannyl) or silicon (silyl) groups attached to the aromatic ring at the position where the radioiodine will be incorporated. osti.govd-nb.infoduke.edu

For example, the radiosynthesis of NCA [¹²⁴I]mIBG has been achieved via an iododesilylation reaction between [¹²⁴I]sodium iodide and a meta-trimethylsilylbenzylguanidine precursor, with reported radioiodide incorporation yields of 62–70%. d-nb.info Similarly, a tin precursor, N,N'-bis(tert-butyloxycarbonyl)-3-(trimethylstannyl)benzylguanidine, has been used for the synthesis of NCA [*I]MIBG with radiochemical yields of 83 ± 9% for ¹³¹I. duke.edu Another approach is the Cu(I)-assisted iodo-debromination of meta-bromobenzylguanidine, which has yielded NCA ¹²³I-MIBG and ¹³¹I-MIBG with radiochemical yields of 86 ± 6% and 80 ± 10%, respectively. nih.gov

More recent advancements include copper-mediated radio-iododeboronation of aryl boronic acid precursors. acs.orgopen.ac.uk These methods offer mild reaction conditions, often at room temperature, and can produce radiolabeled MIBG with excellent radiochemical conversions in short reaction times. acs.orgacs.org

Table 2: No-Carrier-Added (NCA) Synthesis Approaches for MIBG

| Precursor Type | Reaction Type | Radionuclide | Radiochemical Yield | Reference |

| Trimethylsilylbenzylguanidine | Iododesilylation | ¹²⁴I | 62-70% | d-nb.info |

| Trimethylstannylbenzylguanidine | Iododestannylation | ¹³¹I | 83 ± 9% | duke.eduresearchgate.net |

| meta-Bromobenzylguanidine | Iodo-debromination | ¹²³I / ¹³¹I | 86 ± 6% / 80 ± 10% | nih.gov |

| Aryl boronic acid | Iododeboronation | ¹²⁵I | 96% RCC | acs.org |

Alternative Radionuclide Labeling for Research (e.g., ¹⁸F, ⁷⁶Br, ²¹¹At)

Research into MIBG analogues has extended to labeling with radionuclides other than iodine to explore different imaging modalities and therapeutic strategies.

¹⁸F-labeled MIBG Analogs: The positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) is attractive for positron emission tomography (PET) imaging due to its favorable decay characteristics. Several ¹⁸F-labeled MIBG analogs have been developed, such as [¹⁸F]FIBG (4-[¹⁸F]fluoro-3-iodobenzylguanidine). osti.govsnmjournals.org The synthesis of [¹⁸F]FIBG can be complex, but methods using copper-mediated radiofluorination of iodonium (B1229267) salt precursors have been developed. snmjournals.org Other ¹⁸F-labeled analogs, like [¹⁸F]MFBG (meta-[¹⁸F]fluorobenzylguanidine), have also been investigated. nih.gov

⁷⁶Br-labeled MIBG: Bromine-76 (⁷⁶Br) is another positron-emitting radionuclide that has been used to label MIBG for PET imaging. tandfonline.com The resulting analog, [⁷⁶Br]MBBG (meta-[⁷⁶Br]bromobenzylguanidine), has shown similar pharmacokinetic behavior to MIBG. tandfonline.com However, the limited availability of ⁷⁶Br has hindered its widespread use. tandfonline.com

²¹¹At-labeled MIBG: Astatine-211 (²¹¹At) is an alpha-emitting radionuclide with significant potential for targeted alpha therapy due to the high linear energy transfer and short path length of alpha particles, which can deliver a highly cytotoxic radiation dose to tumor cells with minimal damage to surrounding healthy tissue. osti.govnih.gov The MIBG analog, meta-[²¹¹At]astatobenzylguanidine ([²¹¹At]MABG), has been synthesized and shown to be an excellent analog of MIBG. osti.govacs.org Synthesis often proceeds via astatodemetallation of a tin or silicon precursor. duke.eduresearchgate.netnih.gov For example, [²¹¹At]MABG has been synthesized from a tin precursor with a radiochemical yield of 66 ± 7%. duke.edu

Precursor Synthesis and Chemical Characterization for Research

For isotopic exchange methods, the precursor is typically the MIBG hemisulfate salt. nih.govresearchgate.net Several methods for its synthesis have been described, with a common procedure involving the reaction of m-iodobenzylamine hydrochloride with cyanamide. nih.goviaea.org The resulting MIBG bicarbonate is then converted to the hemisulfate salt. nih.gov

For no-carrier-added syntheses, more complex precursors are required. These include:

Organotin precursors: N,N'-Bis(tert-butoxycarbonyl)-N-(3-trimethylstannylbenzyl)guanidine is a common precursor for radioiododestannylation. abx.deresearchgate.net

Organosilicon precursors: 3-trimethylsilylbenzylguanidine (B117389) (TMSBG) and its protected derivatives are used for radioiododesilylation. osti.govd-nb.info

Organoboron precursors: Aryl boronic acids and their esters are increasingly used for copper-mediated radioiodination. acs.orgopen.ac.uk

Halogenated precursors: meta-bromobenzylguanidine (MBBG) is used for iodo-debromination reactions. nih.gov

The synthesis of these precursors often involves multi-step chemical reactions. For example, a tin precursor has been synthesized in two steps from a readily available starting material. duke.edu Similarly, a silicon precursor, 4-fluoro-3-(trimethylsilyl) benzylguanidine (FTMSBG), was prepared in five steps. osti.gov

Once synthesized, the precursor must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques are employed for this purpose, including:

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the precursor and to separate it from any starting materials or byproducts. nih.govscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the precursor. researchgate.net

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized precursor. researchgate.netd-nb.info

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. researchgate.net

Purification and Quality Control in Research Radiochemistry

Following the radiolabeling reaction, the crude product mixture contains the desired radiolabeled MIBG, unreacted radionuclide, the precursor molecule, and potentially other radiochemical and chemical impurities. Therefore, purification and rigorous quality control are essential to ensure the final product is suitable for research applications. mdpi.comworldscientific.com

Purification: High-performance liquid chromatography (HPLC) is the most common method for purifying radiolabeled MIBG. d-nb.inforesearchgate.netmdpi.com By selecting an appropriate column (e.g., C18 reversed-phase) and mobile phase, the radiolabeled MIBG can be effectively separated from impurities based on their different chemical properties and retention times. scirp.orgd-nb.info For example, in the synthesis of [¹²⁴I]mIBG, the product is collected as the fraction eluting at the same retention time as a reference standard of MIBG. d-nb.info Other chromatographic techniques, such as anion exchange chromatography, have also been used to remove unreacted radioiodide. nih.gov

Quality Control: A series of quality control tests are performed on the purified radiolabeled MIBG to assess its key attributes:

Radiochemical Purity: This is a critical parameter that determines the percentage of the total radioactivity in the desired chemical form (i.e., the radiolabeled MIBG). mdpi.comdergipark.org.tr It is typically assessed using analytical HPLC or thin-layer chromatography (TLC). mdpi.comworldscientific.comresearchgate.net A high radiochemical purity (often >95% or >98%) is required to minimize the administration of radiochemical impurities that could interfere with imaging or cause unwanted biological effects. nih.govworldscientific.com

Specific Activity: This is the amount of radioactivity per unit mass of the compound, usually expressed in units like TBq/µmol or mCi/mg. researchgate.netmdpi.com It is particularly important for NCA preparations and is determined by measuring the total radioactivity and the total mass of MIBG in the final product. d-nb.info

Sterility and Apyrogenicity: For in vivo research applications, the final product must be sterile (free of bacteria) and apyrogenic (free of fever-inducing endotoxins). nih.govmdpi.com These are assessed through standard microbiological tests.

pH: The pH of the final injectable solution is measured to ensure it is within a physiologically acceptable range. mdpi.com

The stability of the radiolabeled MIBG is also evaluated over time to determine its shelf-life. d-nb.info For instance, the stability of [¹²⁴I]mIBG has been tested at room temperature over several days, with free [¹²⁴I]iodide being the primary radiochemical impurity observed upon degradation. d-nb.info

Preclinical Research Models and Methodologies Utilizing Iodobenzylguanidine, 4

In Vitro Cellular Models for Uptake and Retention Studies

In vitro models are fundamental for dissecting the cellular and molecular mechanisms governing 4-IBG's interaction with cells. These systems allow for controlled experiments to study uptake pathways, storage, and the effects of pharmacological interventions.

Human neuroblastoma cell lines are extensively used as in vitro models due to their expression of the norepinephrine (B1679862) transporter (NET), which is the primary mechanism for 4-IBG uptake. rsc.orgnih.gov The ability of these cell lines to take up and store 4-IBG often correlates with their neuronal phenotype. nih.gov

Studies have identified several neuroblastoma cell lines with varying capacities for 4-IBG uptake and retention, making them valuable tools for comparative studies. nih.govnih.govnih.gov For instance, the SK-N-SH and its subline SH-SY5Y are known to possess a specific, temperature-dependent, and sodium-dependent uptake system for 4-IBG. nih.govaacrjournals.org The induction of neuronal differentiation in SH-SY5Y cells with retinoic acid has been shown to increase the velocity of uptake and the efficiency of 4-IBG storage. nih.gov In contrast, the non-neuroblastic subline SH-EP1 lacks both uptake and retention capabilities. nih.gov

Other cell lines like SK-N-BE(2)C exhibit both specific uptake and efficient storage of 4-IBG, while LAN-5 cells show uptake but lack efficient storage. nih.govnih.govaacrjournals.org The GI-LI-N and GI-CA-N cell lines, on the other hand, lack both uptake and storage capacity. nih.govnih.govaacrjournals.org These differences highlight that uptake and storage are independent cellular functions. nih.govaacrjournals.org The SK-N-LO cell line, which does not effectively take up and store 4-IBG in the short term, has been used in comparative cytotoxicity studies against the competent SK-N-SH line. osti.gov

The uptake mechanism in these cells, often referred to as "uptake-1," is an active, ATP-dependent process. rsc.orgeuropeanreview.org This process can be inhibited by desipramine (B1205290), a known NET inhibitor, which confirms the specificity of the uptake via NET. nih.govrsc.org

Table 1: Characteristics of Neuroblastoma Cell Lines in 4-Iodobenzylguanidine (B227415) Research

| Cell Line | Uptake-1 Mechanism | Retention/Storage | Key Findings |

| SK-N-SH | Present | Efficient | Possesses specific uptake and storage; used in cytotoxicity studies. nih.govosti.gov |

| SH-SY5Y | Present | Efficient | Neuronal differentiation enhances uptake and storage. nih.govrsc.org |

| SH-EP1 | Absent | Absent | Non-neuroblastic subline lacking uptake and retention. nih.gov |

| SK-N-BE(2)C | Present | Efficient | Demonstrates both specific uptake and effective storage. nih.govnih.govaacrjournals.org |

| LAN-5 | Present | Inefficient | Shows uptake but lacks efficient long-term storage. nih.govnih.govaacrjournals.org |

| GI-LI-N | Absent | Absent | Lacks both uptake and storage capabilities. nih.govnih.govaacrjournals.org |

| GI-CA-N | Absent | Absent | Lacks both uptake and storage capabilities. nih.govnih.govaacrjournals.org |

| SK-N-LO | Inefficient | Inefficient | Lacks efficient short-term uptake and storage. osti.gov |

| IMR-32 | Variable | Variable | Used in xenograft models; uptake not always uptake-1 mediated. nih.gov |

Other Adrenergically Rich Cell Systems

Beyond neuroblastoma, other cell systems rich in adrenergic receptors and transporters serve as important in vitro models. Cultured bovine adrenomedullary cells have been instrumental in early studies to characterize the uptake mechanisms of 4-IBG. aacrjournals.orgjacc.org These studies revealed two distinct uptake systems: a saturable, sodium-dependent system (Uptake-1) and a nonsaturable, sodium-independent system, likely simple diffusion. aacrjournals.orgsnmjournals.org

The murine fibroblast cell line L929 has been utilized as a negative control in cytotoxicity studies to demonstrate the selective effect of 4-IBG-based compounds on cancer cells versus normal cells. rsc.org Additionally, PC12 cells, derived from a rat pheochromocytoma, have been used in comparative studies, showing that unlike in neuroblastoma cells, 4-IBG accumulates in reserpine-sensitive neurosecretory granules. nih.gov

In Vivo Animal Models for Biodistribution and Functional Studies

In vivo animal models are indispensable for studying the biodistribution, pharmacokinetics, and therapeutic efficacy of 4-IBG in a whole-organism context. These models allow for the assessment of tumor targeting and potential effects on normal tissues.

Rodent models, particularly mice and rats, are the most common preclinical models for in vivo studies of 4-IBG. nih.gov Athymic or immunodeficient mice are frequently used to establish human neuroblastoma xenografts. nih.govresearchgate.netaacrjournals.org These models have been critical in evaluating the antitumor activity of radioiodinated 4-IBG. aacrjournals.org For instance, studies have used xenografts of cell lines like SK-N-SH, IMR-32, and NB1691-hNET to investigate biodistribution and therapeutic response. nih.govnih.gov

In these models, 4-IBG has shown specific accumulation in tumor tissues. nih.gov The biodistribution of 4-IBG has been compared with its analogs, such as [¹³¹I]MeIBG, revealing differences in tumor retention and hepatic uptake. nih.gov Furthermore, rodent models have been used to determine the maximum tolerated dose (MTD) and to assess long-term toxicity of novel 4-IBG-based radiotherapeutics. aacrjournals.org For example, the MTD of [²¹¹At]MABG, an alpha-emitting analog, was established in different strains of immunodeficient mice (CB17SC scid−/− and NSG). aacrjournals.org

Rats have also been employed to study the biodistribution of 4-IBG, with studies showing significant accumulation in the heart, liver, and lungs. nih.gov These models have been valuable for investigating the functioning of adrenergic neurons in vivo. nih.gov

While rodent models are prevalent, non-rodent mammals have also been used in 4-IBG research, although less frequently. abpi.org.uk The dog has been a key non-rodent model for studying the in vivo uptake of 4-IBG into the adrenal medulla and other adrenergically rich tissues. snmjournals.orgnih.gov Studies in dogs have shown that pretreatment with uptake-1 inhibitors like desipramine or cocaine effectively blocks 4-IBG uptake, confirming the importance of this pathway in vivo. snmjournals.org Furthermore, the distribution of 4-IBG has been investigated in normal and denervated canine hearts, demonstrating that the compound primarily accumulates in neuronal tissue. nih.gov

The ex vivo distribution of 4-IBG has also been studied in various organs of monkeys. nih.gov The use of larger animal models like dogs and monkeys can provide data that is more translatable to human physiology due to similarities in size and metabolism. nih.gov Rabbits are also considered a primary non-rodent species for certain types of toxicity studies. criver.com

Research Imaging Techniques (SPECT, PET) in Preclinical Contexts

Non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are crucial for visualizing and quantifying the biodistribution of radioiodinated 4-IBG in preclinical models. nih.govresearchgate.net These techniques allow for longitudinal studies in the same animal, tracking disease progression and therapeutic response. criver.com

SPECT imaging, often using Iodine-123 labeled 4-IBG ([¹²³I]MIBG), is widely used to assess the biodistribution in organs like the adrenal medulla in normal mice and to image neuroendocrine tumors. scirp.orgiiarjournals.orgkoreascience.kr It has been demonstrated that [¹²³I]MIBG SPECT can quantify the in vivo distribution in norepinephrine transporter-expressing organs. koreascience.kr

PET imaging offers higher resolution and more accurate quantification than SPECT. iiarjournals.orgnih.gov By labeling 4-IBG with a positron-emitting isotope like Iodine-124 ([¹²⁴I]MIBG), researchers can perform PET/CT scans in preclinical models. nih.gov This has been used to estimate the radiation dose to tumors and normal organs before therapy with a therapeutic isotope like Iodine-131. nih.gov Preclinical PET imaging with [¹²⁴I]MIBG has been validated in murine xenograft models of neuroblastoma, demonstrating a correlation between human norepinephrine transporter (hNET) expression and tracer uptake. nih.govnih.gov These imaging studies are vital for the preclinical evaluation of new 4-IBG-based therapies and their potential translation to clinical use. nih.gov

Autoradiography in Research

Autoradiography is a critical technique in preclinical research for visualizing the distribution of radioactively labeled compounds like 4-iodobenzylguanidine (MIBG) within tissues and organs. This method provides high-resolution spatial information on the accumulation of the radiotracer, offering insights into its mechanism of uptake and localization.

In preclinical studies, autoradiography has been instrumental in confirming the specific uptake of MIBG in tissues with high sympathetic innervation or those expressing the norepinephrine transporter (NET). For instance, in mouse models, macroautoradiography of whole-body sections following administration of ¹²⁵I-MIBG demonstrated that the highest concentration of radioactivity was in the adrenal glands. nih.gov Subsequent microautoradiography revealed that the silver grains, indicating the presence of the radiolabel, were exclusively located in the adrenal medulla, the site of catecholamine production and storage. nih.gov

Further studies have utilized digital autoradiography (DAR) to investigate MIBG distribution in tumor models. In a mouse model of pheochromocytoma/paraganglioma, DAR was used to confirm the microdistribution of ¹²⁵I-MIBG within the tumor. nanets.net These studies revealed that MIBG uptake was often concentrated at the tumor periphery. nanets.net In models of metastatic disease, DAR has shown a heterogeneous uptake pattern of MIBG within liver tumors. nanets.net

Autoradiographic studies have also been employed to compare the distribution of MIBG with other radiotracers and to evaluate the effects of pharmacological interventions. For example, in a study on rats, autoradiography was used to demonstrate a heterogeneous distribution of ¹²⁵I-MIBG in the heart, with greater uptake at the base compared to the apex. cdnsciencepub.com This technique has also been used to show that certain drugs can inhibit MIBG uptake. nih.gov The ability to visualize the precise location of MIBG at a microscopic level makes autoradiography an invaluable tool for understanding its biological behavior in various preclinical models.

Methodological Considerations for MIBG Research

Effective preclinical research using MIBG requires careful consideration of several methodological factors that can significantly influence the outcomes and their interpretation. The choice of animal model, the specific imaging protocol, and the potential for drug interactions are all critical components of a well-designed study.

One of the primary considerations is the selection of an appropriate animal model that accurately reflects the human condition being studied. For instance, in neuroblastoma research, mouse xenograft models are commonly used. researchgate.net Similarly, for studying cardiac sympathetic innervation, various animal models, including rats and dogs, have been employed. nih.govcdnsciencepub.com

The imaging protocol, including the timing of image acquisition, is another crucial factor. Typically, images are acquired at both early (e.g., 15-30 minutes post-injection) and delayed (e.g., 3-4 hours post-injection) time points. nih.gov The early images reflect the initial distribution and uptake of MIBG, while the delayed images provide information about its retention and washout, which can be indicative of neuronal integrity. nih.gov

Furthermore, it is essential to be aware of substances that can interfere with MIBG uptake. A variety of medications, including some antidepressants and antihypertensives, are known to inhibit the norepinephrine transporter and can therefore reduce MIBG accumulation, potentially leading to inaccurate results. nih.goveuropeanreview.org Therefore, in preclinical studies, it is important to control for or be aware of any concomitant medications that could affect MIBG kinetics.

The specific activity of a radiopharmaceutical, defined as the amount of radioactivity per unit mass of the compound, is a critical parameter that can have a profound impact on research outcomes with MIBG. researchgate.net MIBG is taken up by the norepinephrine transporter (NET), which is a saturable process. researchgate.net This means that at high concentrations of MIBG, the transporter can become saturated, leading to decreased uptake of the radiolabeled compound.

High specific activity MIBG preparations have a lower proportion of non-radioactive ("cold") MIBG molecules for the same amount of radioactivity. researchgate.net This is advantageous because the "cold" MIBG can compete with the radiolabeled MIBG for uptake by the NET. researchgate.net Therefore, using high specific activity MIBG can lead to greater uptake in NET-expressing tissues. researchgate.net

Preclinical studies have demonstrated the importance of specific activity. In a study using a mouse neuroblastoma xenograft model, higher specific activity ¹³¹I-MIBG resulted in greater efficacy. researchgate.net Another study in nude mice showed a threefold higher cardiac uptake with no-carrier-added (n.c.a.) MIBG, which has a very high specific activity, compared to MIBG with a lower specific activity. snmjournals.org

However, the relationship between specific activity and image quality is not always straightforward. One study in healthy human volunteers found that while higher specific activity ¹²³I-MIBG resulted in higher uptake in the heart and liver, it also led to more rapid deiodination and higher background activity. nih.gov This resulted in no significant improvement in the heart-to-liver or heart-to-lung count ratios, suggesting that the cardiac images were not superior to those obtained with commercial MIBG. nih.gov

These findings highlight the complex interplay between specific activity, tissue uptake, and metabolic stability, which must be carefully considered when designing and interpreting MIBG research studies.

Table 1: Impact of Specific Activity on MIBG Uptake in Different Tissues

| Tissue | Higher Specific Activity MIBG Uptake | Lower Specific Activity MIBG Uptake | Finding | Reference |

| Heart | Increased | Lower | Significantly higher uptake with high specific activity. | snmjournals.orgnih.gov |

| Liver | Increased | Lower | Significantly higher uptake with high specific activity. | nih.gov |

| Lung | No significant difference | No significant difference | Specific activity did not significantly impact lung uptake. | nih.gov |

| Neuroblastoma Tumor | Increased Efficacy | Lower Efficacy | Higher specific activity resulted in greater therapeutic efficacy. | researchgate.net |

Structural Modifications and Analogues of Iodobenzylguanidine, 4 for Enhanced Research Utility

Development of Fluorinated Analogues (e.g., 4-Fluoro-3-Iodobenzylguanidine, FIBG)

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance desirable molecular properties. beilstein-journals.orgolemiss.edu In the context of MIBG, the development of fluorinated analogues was driven by the goal of creating a positron emission tomography (PET) agent with the superior imaging characteristics of fluorine-18 (B77423) (¹⁸F) while retaining the biological targeting of MIBG. d-nb.infonih.gov An early hypothesis suggested that the iodine substituent on the benzene (B151609) ring was essential for bioactivity, which led to the synthesis of 4-[¹⁸F]fluoro-3-iodobenzylguanidine ([¹⁸F]FIBG), an analogue that adds a fluorine atom to the MIBG structure. nih.gov

Research has demonstrated that fluorination at the 4-position significantly impacts the uptake and retention of the compound in NET-expressing cells. In vitro studies using PC-12 pheochromocytoma cells showed that the uptake of ¹³¹I-FIBG was significantly higher than that of ¹³¹I-MIBG at 1, 2, and 4 hours post-incubation. snmjournals.org Furthermore, the cellular retention of ¹³¹I-FIBG was markedly improved, with approximately 80% of the initial uptake remaining after 8 hours, compared to only about 40% for ¹³¹I-MIBG. snmjournals.org

Similar findings were observed with an astatinated analogue, 3-[²¹¹At]astato-4-fluorobenzylguanidine ([²¹¹At]AFBG), which was developed for potential alpha-emitter therapy. duke.edu Over a 16-hour period, the retention of [²¹¹At]AFBG in SK-N-SH human neuroblastoma cells was similar to that of [¹³¹I]FIBG, while the retention of its non-fluorinated counterpart, meta-[²¹¹At]astatobenzylguanidine ([²¹¹At]MABG), was considerably lower. duke.edu This suggests that the fluorine substitution enhances the stability of the compound's association with the cell, a desirable characteristic for both imaging and therapeutic applications. The uptake of these fluorinated analogues is specifically mediated by the NET, as it can be blocked by the NET inhibitor desipramine (B1205290). snmjournals.orgduke.edu

In Vitro Uptake and Retention of MIBG vs. FIBG in PC-12 Cells

| Compound | Uptake (% of initial dose/10⁶ cells) at 4h | Retention (% of initial uptake) at 8h | Source |

|---|---|---|---|

| ¹³¹I-MIBG | 14.1 ± 1.5 | ~40% | snmjournals.org |

| ¹³¹I-FIBG | 23.8 ± 3.1 | ~80% | snmjournals.org |

The development of ¹⁸F-labeled MIBG analogues like [¹⁸F]FIBG offers significant advantages for preclinical PET imaging due to the physical properties of the ¹⁸F isotope, which allow for higher spatial resolution and more accurate quantification compared to the iodine isotopes used in SPECT imaging. d-nb.inforesearchgate.net Preclinical PET/CT imaging in mouse models with PC-12 tumors demonstrated that [¹⁸F]FIBG provides clear tumor visualization with high uptake. snmjournals.org

In comparative studies, [¹⁸F]FIBG PET imaging showed visibly different intratumoral distributions when compared with [¹⁸F]FDG, a tracer for glucose metabolism. snmjournals.org This suggests that [¹⁸F]FIBG can provide complementary information on tumor biology, specifically related to NET expression, which may not be captured by [¹⁸F]FDG. snmjournals.org The ability to achieve high-quality, quantitative images with [¹⁸F]FIBG supports its potential as a superior diagnostic tool for NET-expressing tumors and as a means to predict the therapeutic efficacy of corresponding radiotherapies like ¹³¹I-FIBG. snmjournals.orgnih.gov The integration of such molecular imaging methods is central to preclinical research aimed at personalizing radiotherapy. fhwn.ac.at

Other Structural Variations and Their Receptor/Transporter Interactions in Research

Beyond fluorination, other structural modifications of MIBG have been explored to understand and improve its interaction with cellular transporters. MIBG is transported into cells by several mechanisms, with the NET being the primary target on tumor cells. nih.govnih.govresearchgate.net However, polyspecific organic cation transporters (OCTs), such as OCT1 and OCT3, also play a role in its distribution in normal tissues like the liver and heart, while OCT2 and multidrug and toxin extrusion proteins (MATEs) are involved in its renal elimination. nih.govnih.gov Understanding how structural changes affect these interactions is crucial for designing analogues with improved tumor-to-background ratios.

The position of the guanidinomethyl group on the benzyl (B1604629) ring is a critical determinant of MIBG's biological activity and its interaction with the norepinephrine (B1679862) transporter. rsc.orgrsc.org Research has consistently shown that the meta-position (3-position) of the guanidinomethyl group is essential for maintaining high-affinity binding and specific uptake via the NET. rsc.orgrsc.org

To investigate the impact of this positioning, analogues have been synthesized with the guanidinomethyl group moved to other positions or with additional guanidine (B92328) functions added. One study prepared 4-guanidinomethyl-3-[¹³¹I]iodobenzylguanidine ([¹³¹I]GMIBG), which has a second guanidinomethyl group at the 4-position. nih.gov In vitro uptake of this compound by SK-N-SH neuroblastoma cells was dramatically reduced to just 1.7% of the input counts, compared to 40.3% for [¹²⁵I]MIBG, indicating that this structural modification negated the compound's biological properties. researchgate.netnih.gov Another analogue, 4-guanidino-3-[¹³¹I]iodobenzylguanidine ([¹³¹I]GIBG), showed higher uptake than [¹³¹I]GMIBG but still significantly less than [¹²⁵I]MIBG (5.6% vs. 46.1%). nih.gov These findings underscore the stringent structural requirements of the NET and suggest that modifications at the 4-position are not advantageous for improving uptake. nih.gov

In Vitro Cellular Uptake of MIBG Analogues in SK-N-SH Cells

| Compound | Uptake (% of Input Counts) | Source |

|---|---|---|

| [¹²⁵I]MIBG | 40.3 ± 1.4 | researchgate.net |

| [¹³¹I]GMIBG (4-guanidinomethyl-3-iodobenzylguanidine) | 1.7 ± 0.1 | researchgate.net |

| [¹²⁵I]MIBG | 46.1 ± 2.7 | nih.gov |

| [¹³¹I]GIBG (4-guanidino-3-iodobenzylguanidine) | 5.6 ± 0.3 | nih.gov |

Conjugation Strategies for Targeted Delivery in Research Models (e.g., Nanoparticle Conjugates)

Conjugating therapeutic or imaging agents to targeting moieties like peptides or nanoparticles is a rapidly advancing strategy to improve drug delivery. mdpi.combeilstein-journals.org This approach aims to enhance accumulation at the target site, thereby increasing efficacy while minimizing systemic exposure. mdpi.cominsidetx.com For MIBG, conjugation to nanoparticles has been investigated as a method to create novel delivery systems for neuroblastoma. rsc.orgrsc.org

In one such research model, a derivative of MIBG was covalently attached to the surface of carboxylated polyethylene (B3416737) glycol (PEG)-coated gold nanoparticles (GNPs). rsc.orgresearchgate.netnstda.or.th In this study, 49.28% of the novel MIBG derivative was successfully grafted onto the nanoparticles. rsc.orgrsc.org The resulting ¹²⁷I-MoM-PEG-GNPs were stable and demonstrated no toxicity in a normal fibroblast cell line. rsc.orgrsc.org

To confirm that the nanoparticle conjugates retained their targeting specificity for the NET, cellular uptake studies were performed in the SH-SY5Y neuroblastoma cell line. rsc.orgrsc.org The uptake of the MIBG-conjugated nanoparticles was significantly reduced in the presence of desipramine, a competitive inhibitor of the NET. rsc.orgrsc.org This confirmed that the internalization of the nanoparticles into the cancer cells was specifically mediated by the NET, demonstrating the potential of this conjugation strategy for targeted delivery in research models. rsc.orgresearchgate.net

Cellular Uptake of MIBG-Conjugated Gold Nanoparticles (GNPs) in SH-SY5Y Cells

| Condition | Cellular Uptake of ¹²⁷I-MoM-PEG-GNPs (fg per cell) | Source |

|---|---|---|

| Control (No Inhibitor) | 1.45 | rsc.org |

| With NET Inhibitor (100 nM desipramine) | 0.56 | rsc.org |

Pharmacological and Biological Interactions Influencing Iodobenzylguanidine, 4 Research

Interference of Research Probes with MIBG Uptake Mechanisms

MIBG, a norepinephrine (B1679862) analog, primarily enters neuroendocrine cells through the norepinephrine transporter (NET), also known as the uptake-1 mechanism. nih.govnih.gov A secondary, passive diffusion mechanism (uptake-2) also exists, becoming more relevant at higher MIBG concentrations. nih.goveuropeanreview.org In research, various probes are used to selectively inhibit these pathways to better understand the dynamics of MIBG transport.

The active, sodium-dependent, and high-affinity type-1 uptake system is a major focus of MIBG research. europeanreview.orgnih.gov This transport process is sensitive to inhibition by specific compounds, which are invaluable tools in laboratory models.

Desipramine (B1205290), a tricyclic antidepressant, is a potent and selective inhibitor of the NET. nih.govnih.gov In research, it is frequently used to block the type-1 uptake pathway, thereby allowing for the study of non-specific or uptake-2 mediated MIBG accumulation. europeanreview.orgnih.gov For instance, studies in human neuroblastoma cell lines demonstrate that desipramine at micromolar concentrations effectively blocks the active transport of MIBG. nih.gov Similarly, research on rat mesenteric resistance arteries has shown that desipramine concentration-dependently inhibits the neuronal uptake of noradrenaline, the same pathway utilized by MIBG. nih.gov

Cocaine is another well-characterized inhibitor of the NET. europeanreview.orgnih.gov Its inhibitory action on this transporter prevents the reuptake of norepinephrine and, consequently, MIBG. In research settings, the use of cocaine has helped to confirm the role of the uptake-1 system in MIBG accumulation. Studies in both nonfailing and failing human heart tissue have utilized cocaine to probe the functionality of the uptake-1 carrier, showing that it potentiates the effects of norepinephrine in nonfailing tissue but has no effect in failing hearts where the uptake mechanism is already compromised. jacc.org

Table 1: Effects of Type-1 Uptake Inhibitors on MIBG in Research Models

| Inhibitor | Model System | Observed Effect on MIBG/Norepinephrine Uptake | Reference |

|---|---|---|---|

| Desipramine | Human Neuroblastoma Cells (SK-N-BE(2C)) | Blocks active transport of MIBG at 10⁻⁶ M. | nih.gov |

| Rat Heart | Causes inhibition of MIBG cardiac uptake. | europeanreview.org | |

| HEK-NET Cells | Strong inhibitory effect on MIBG uptake. | nih.gov | |

| Rat Mesenteric Arteries | Concentration-dependently inhibits [³H]-noradrenaline uptake. | nih.gov | |

| Cocaine | Rat Heart | Causes inhibition of MIBG cardiac uptake. | europeanreview.org |

| Human Ventricular Preparations | Potentiates norepinephrine effects in nonfailing myocardium by blocking uptake-1; no effect in failing myocardium. | jacc.org | |

| Rat Mesenteric Arteries | Concentration-dependently inhibits [³H]-noradrenaline uptake. | nih.gov |

Following transport across the cell membrane via NET, MIBG is actively sequestered into neurosecretory vesicles by vesicular monoamine transporters (VMATs). nih.govnih.gov This process is crucial for the long-term retention of MIBG within the cell. Inhibition of this vesicular transport is a key area of study.

Research models utilize specific inhibitors to disrupt this storage mechanism. For example, reserpine (B192253) is a well-known inhibitor that blocks the transport of monoamines and MIBG into storage vesicles. europeanreview.orgauctoresonline.org Studies using reserpine in animal models, such as rats and guinea pigs, have demonstrated a significant decrease in MIBG concentration in tissues with high sympathetic innervation, like the heart and adrenal glands. europeanreview.orgauctoresonline.org In rat models, pretreatment with reserpine was shown to reduce MIBG uptake in brown adipose tissue, heart, and spleen. auctoresonline.org This pharmacological blockade leads to reduced quantal size and frequency of neurotransmitter release, a principle that also applies to MIBG. nih.gov The use of VMAT inhibitors like reserpine in research models is critical for differentiating between membrane transport and vesicular storage of MIBG. europeanreview.orgauctoresonline.org

Competitive binding studies are essential for characterizing the affinity of MIBG and other compounds for the norepinephrine transporter. In these research assays, the displacement of radiolabeled MIBG by an unlabeled compound is measured to determine the competitor's inhibitory potency (IC50).

Research has shown that unlabeled MIBG can cause profound self-inhibition of radiolabeled MIBG retention, confirming that it competes for its own transport and storage mechanisms. nih.gov Other biogenic amines that are substrates for NET, such as norepinephrine and dopamine, are highly effective at blocking MIBG entry into cells. nih.gov In contrast, substances like serotonin (B10506) and histamine (B1213489) only interfere at much higher concentrations. nih.gov Competitive binding studies in neuroblastoma cell lines have been used to compare the affinity of MIBG with other NET-targeting radiopharmaceuticals, such as [¹⁸F]-MFBG, providing insights into their relative uptake efficiencies. researchgate.netresearchgate.net

Depletion of Neurosecretory Vesicle Content in Research Models

The depletion of neurosecretory vesicle content is a research strategy used to understand the role of vesicular storage in sympathetic nerve function and MIBG kinetics. As mentioned, reserpine is a primary tool for achieving this depletion. europeanreview.orgauctoresonline.org By irreversibly blocking VMAT, reserpine prevents the accumulation of catecholamines and MIBG within vesicles, leaving them susceptible to cytoplasmic metabolism or efflux. europeanreview.orgthno.org

Influence of Other Signaling Pathways on MIBG Uptake in Research (e.g., Calcium-Mediated)

The uptake and retention of MIBG are not solely dependent on NET and VMAT but can also be modulated by other cellular signaling pathways. Calcium-mediated mechanisms, in particular, have been shown to influence MIBG accumulation in research settings. europeanreview.orgthno.org

Calcium channel blockers, such as verapamil, nifedipine, and diltiazem, are known to interfere with MIBG uptake. europeanreview.orglmu-klinikum.deradiologykey.com Research indicates that these agents can increase or prolong the myocardial uptake of MIBG. nih.gov This suggests that calcium influx plays a role in the regulation of MIBG transport or retention. The release of MIBG from neurosecretory vesicles is also a calcium-dependent process. nih.gov

Furthermore, research using MIBG imaging has suggested that sympathetic nerve activity might regulate the metabolism of tissues like brown adipose tissue through calcium signaling pathways. researchgate.netnih.gov For example, the p38-MAPK signaling pathway, which can be influenced by intracellular calcium concentrations, is associated with adipocyte metabolism and may be indirectly studied via MIBG uptake. nih.gov

Impact of Chemo-Sensitizing Agents on MIBG Accumulation in Preclinical Cancer Models

A significant area of preclinical research focuses on enhancing the accumulation of therapeutic [¹³¹I]MIBG in tumors to improve its cytotoxic effects. This has led to investigations into combining MIBG with chemo-sensitizing agents.

Studies in preclinical neuroblastoma models have shown that certain chemotherapy drugs can increase MIBG uptake. Pretreatment with cisplatin (B142131) or doxorubicin (B1662922) was found to significantly boost MIBG accumulation in neuroblastoma cells both in vitro and in vivo. nih.gov This effect is thought to be mediated by an increase in the expression of the norepinephrine transporter gene following exposure to these agents. nih.gov

More recent research has explored other pathways to sensitize cancer cells to MIBG. Histone deacetylase inhibitors (HDACi), such as vorinostat, and inhibitors of the PI3K/AKT/mTOR pathway have been shown to increase MIBG internalization in neuroblastoma cell lines. researchgate.netresearchgate.net For instance, the HDACi sodium-4-phenylbutyrate and the dual HDACi/PI3K inhibitor CUDC-907 increased MIBG uptake by 2.9-fold and 2.1-fold, respectively, in one neuroblastoma cell line. researchgate.net These findings suggest that modulating cellular signaling pathways with such agents could be a viable strategy to enhance the efficacy of MIBG-based therapies in clinical settings.

Table 2: Investigational Agents Enhancing MIBG Accumulation in Preclinical Models

| Agent/Class | Model System | Fold Increase in MIBG Uptake | Reference |

|---|---|---|---|

| Cisplatin | Neuroblastoma (in vitro/in vivo) | Significant increase | nih.gov |

| Doxorubicin | Neuroblastoma (in vitro/in vivo) | Significant increase | nih.gov |

| Sodium-4-phenylbutyrate | Neuroblastoma Cell Line (IGR-NB8) | 2.9 | researchgate.net |

| CUDC-907 | Neuroblastoma Cell Line (IGR-NB8) | 2.1 | researchgate.net |

| BGT226 | Neuroblastoma Cell Line (IGR-NB8) | 2.5 | researchgate.net |

| Vorinostat | Neuroblastoma | Used as a radiation sensitizer (B1316253) in combination with MIBG. | researchgate.net |

Selective Serotonin Reuptake Inhibitor (SSRI) Interactions in Research Models

Research into 4-Iodobenzylguanidine (B227415) (MIBG) has been significantly influenced by its interactions with various pharmacological agents, including Selective Serotonin Reuptake Inhibitors (SSRIs). The basis for this interaction lies in the distinct mechanisms by which MIBG enters different cell types. While its accumulation in neuroblastoma cells is primarily mediated by the norepinephrine transporter (NET), its uptake into human platelets is handled by the serotonin transporter (SERT). nih.govresearchgate.netnih.gov SSRIs are a class of drugs that, by design, selectively block SERT. wikipedia.org This differential transporter affinity has been the subject of research to see if SSRIs could selectively block MIBG uptake in certain tissues without affecting its accumulation in others.

Detailed Research Findings

In Vitro Studies

Laboratory studies using cell cultures have been instrumental in quantifying the interaction between various SSRIs and MIBG. A key study investigated the inhibitory potency of a panel of SSRIs on MIBG uptake in two distinct human cell models: isolated human platelets, which rely on SERT for MIBG uptake, and SK-N-SH neuroblastoma cells, which use NET. nih.gov

The findings demonstrated that SSRIs were significantly more potent at inhibiting MIBG uptake in platelets compared to neuroblastoma cells. nih.gov For instance, a 10⁻⁷ M concentration of citalopram (B1669093) was sufficient to almost completely block MIBG uptake in platelets while having a negligible effect on its uptake in the neuroblastoma cells. nih.gov The research confirmed that MIBG acts as a low-affinity substrate for SERT (Km = 9.7 μM) compared to its high-affinity interaction with NET (Km = 0.49 μM). nih.govresearchgate.netnih.gov

Paroxetine (B1678475) emerged as the most potent inhibitor of MIBG uptake in platelets (IC50 = 0.2 nM), while citalopram was identified as the most selective inhibitor. nih.govresearchgate.netnih.gov Citalopram showed high affinity for SERT in platelets (IC50 = 7.8 nM) but a remarkably low affinity for NET in neuroblastoma cells (IC50 = 11,940 nM), resulting in a selectivity ratio of 1521. nih.gov Other SSRIs like fluvoxamine (B1237835), fluoxetine, and sertraline (B1200038) also showed effective, concentration-dependent inhibition of MIBG uptake in platelets. nih.gov

Conversely, studies using SK-N-SH neuroblastoma cells that overexpress NET found that the SSRI escitalopram (B1671245) had a very high IC50 value of 7.5 μM, indicating a minimal inhibitory effect on NET-mediated MIBG uptake. oup.comsnmjournals.org In stark contrast, the tricyclic antidepressant (TCA) desipramine, a potent NET inhibitor, displayed an IC50 of just 11.9 nM in the same cell line. snmjournals.org

The following table summarizes the in vitro inhibitory potency and selectivity of various monoamine transporter inhibitors on MIBG uptake.

| Compound | Class | IC50 in Platelets (nM) | IC50 in SK-N-SH Cells (nM) | Selectivity Factor (IC50 Ratio: SK-N-SH/Platelets) |

|---|---|---|---|---|

| Alaproclate | SSRI | 38 | 43,420 | 1158 |

| Citalopram | SSRI | 7.8 | 11,940 | 1521 |

| Fluvoxamine | SSRI | 9.3 | 2,339 | 252 |

| Fluoxetine | SSRI | 32 | 1,270 | 40 |

| Norfluoxetine | SSRI | 24 | 2,760 | 115 |

| Paroxetine | SSRI | 0.2 | 10 | 45 |

| Sertraline | SSRI | 36 | 3,301 | 91 |

| Desipramine | TCA | 744 | 5 | 0.007 |

In Vivo Research Models

The selective inhibition observed in vitro has been further explored in animal research models. In a study involving nude mice with subcutaneous neuroblastoma xenografts, treatment with the SSRIs citalopram, fluvoxamine, sertraline, and paroxetine did not significantly alter the accumulation of [¹²⁵I]MIBG in the neuroblastoma tumors. nih.govresearchgate.netnih.gov This finding was consistent with the in vitro data, as tumor uptake is dependent on NET, which is only weakly inhibited by these SSRIs. nih.gov As a control, the potent NET inhibitor desipramine was administered, which resulted in a profound (60%) decrease in MIBG uptake in the xenografts. nih.govresearchgate.net

However, the effects of SSRIs were not uniform across all tumor types or tissues. In mice with PC12 pheochromocytoma xenografts, fluvoxamine treatment reduced MIBG uptake by 64%, while citalopram and sertraline had no significant effect. nih.gov

Regarding normal tissues in the mouse model, the SSRIs produced varied effects. Treatment with citalopram led to a 35% decrease in liver MIBG levels, whereas paroxetine caused a 17% increase. nih.gov A slight but consistent increase (14–25%) in MIBG accumulation was noted in the heart and lungs of SSRI-treated mice. nih.gov In contrast, desipramine significantly reduced MIBG uptake in the heart, lungs, and adrenals. nih.gov

Separate studies in healthy New Zealand White rabbits focused on cardiac MIBG uptake. These investigations demonstrated that the SSRI escitalopram, even at high doses, had no significant pharmacological influence on cardiac MIBG accumulation. oup.comsnmjournals.orgsnmjournals.org Once again, desipramine pretreatment led to a marked reduction in cardiac uptake, confirming the NET-dependent nature of MIBG accumulation in the heart. snmjournals.orgsnmjournals.org

The table below summarizes key findings from in vivo research models.

| Research Model | SSRI(s) Tested | Key Findings | Reference |

|---|---|---|---|

| Mice with Neuroblastoma Xenografts | Citalopram, Fluvoxamine, Sertraline, Paroxetine | No significant effect on MIBG uptake in the neuroblastoma tumor (NET-dependent). | nih.govresearchgate.netnih.gov |

| Mice with Pheochromocytoma Xenografts | Citalopram, Fluvoxamine, Sertraline | Fluvoxamine reduced tumor MIBG uptake by 64%; Citalopram and Sertraline had no significant effect. | nih.gov |

| Mice (Normal Tissues) | Citalopram, Paroxetine | Citalopram decreased liver MIBG uptake; Paroxetine increased it. Both led to slightly increased heart and lung uptake. | nih.gov |

| Healthy New Zealand White Rabbits | Escitalopram | No significant interference with cardiac MIBG uptake, even at high doses. | oup.comsnmjournals.orgsnmjournals.orgsnmjournals.org |

These research models collectively demonstrate that SSRIs can selectively inhibit SERT-mediated MIBG uptake in tissues like platelets without significantly compromising NET-mediated uptake in neuroblastoma tumors or the heart. nih.govnih.govsnmjournals.org

Metabolic and Physiological Research Applications of Iodobenzylguanidine, 4

Investigation of Adrenergic Nerve Function and Integrity in Research Models

Due to its structural similarity to norepinephrine (B1679862), MIBG is selectively taken up and stored in adrenergic nerve terminals, providing a means to visualize and assess the sympathetic nervous system's integrity and function. mdpi.comaacrjournals.org This has made it an invaluable agent in preclinical research for studying conditions involving autonomic dysfunction.

Myocardial Adrenergic Innervation Research in Animal Models

Research in animal models has been crucial in understanding the role of the sympathetic nervous system in cardiac health and disease. snmjournals.org MIBG allows for the non-invasive assessment of cardiac sympathetic innervation. nih.gov Studies in rats have shown that MIBG can be used to determine regional distribution and functioning of the human adrenergic nervous system. nih.gov

In animal models of diabetes and hypertension, such as streptozotocin-induced diabetic rats and spontaneously hypertensive rats, MIBG has been used to assess cardiac sympathetic activity. nih.gov These studies have demonstrated that a diabetic state can lead to increased MIBG washout rates, indicating enhanced noradrenergic activity. nih.gov Furthermore, research in rat models has shown that injury to adrenergic neurons significantly reduces the uptake of MIBG in the heart, mimicking the behavior of norepinephrine. researchgate.net This has established MIBG as an index of adrenergic neuron injury and function in the heart. researchgate.net

Animal models of heart failure have also been instrumental. Research has shown that in failing hearts, there is an increased cardiac adrenergic drive, which is initially supportive but ultimately detrimental. snmjournals.org MIBG imaging in these models helps to visualize and quantify the extent of sympathetic dysinnervation. snmjournals.org For instance, in animal studies, doxorubicin-induced cardiotoxicity resulted in a dose-dependent reduction in MIBG uptake, proving more sensitive than other methods in early detection. akjournals.com

The development of sympathetic reinnervation following heart transplantation has also been investigated using animal models, with MIBG scintigraphy confirming the process. akjournals.com

Assessment of Sympathetic Nervous System Activity in Preclinical Studies

Preclinical studies utilizing cell lines and animal models have been fundamental in characterizing the mechanisms of MIBG uptake and its utility in assessing sympathetic nervous system activity. The uptake of MIBG is primarily mediated by the norepinephrine transporter (NET). nih.govmdpi.com In vitro studies using human neuroblastoma cell lines have detailed two primary uptake mechanisms. nih.gov At low concentrations, an active, sodium-dependent transport system (Uptake-1) is predominant. aacrjournals.orgnih.gov At higher, non-physiological concentrations, uptake occurs via passive diffusion. nih.gov

This active transport is temperature-dependent and can be inhibited by desipramine (B1205290), a known inhibitor of the Uptake-1 mechanism. nih.gov The process is also competitive, with other biogenic amines like dopamine, tyramine, and norepinephrine effectively blocking MIBG uptake. nih.gov

Research has also identified that MIBG uptake and storage are frequent but independent functions of human neuroblastoma cells. aacrjournals.orgnih.gov Some cell lines demonstrate a specific uptake system but lack the ability to retain high levels of MIBG. aacrjournals.orgnih.gov Furthermore, inducing neuronal differentiation in certain cell lines has been shown to increase both the velocity of uptake and the efficiency of MIBG storage. aacrjournals.orgnih.gov

Research into Metabolic Pathways Affecting MIBG Disposition

The disposition of MIBG in the body is a critical area of research, influencing its efficacy as an imaging and therapeutic agent.

Elimination Pathways and Organ-Specific Retention in Research Models

The primary route of MIBG elimination is through the kidneys, with over 90% of the administered dose being excreted unchanged in the urine. nih.govresearchgate.net About half of the injected dose is excreted within the first 24 hours. nih.gov Both glomerular filtration and tubular secretion contribute to its renal elimination. nih.gov Fecal excretion and dissociation of the iodine from MIBG account for a very small percentage of its clearance. nih.gov

Metabolism of MIBG is a minor elimination pathway, accounting for less than 10% of the dose. nih.gov The main metabolite identified is meta-iodohippuric acid. nih.gov

In terms of organ retention, MIBG accumulates in tissues with high sympathetic innervation. nih.gov Besides the heart, significant uptake is seen in the liver, salivary glands, spleen, and adrenal glands. researchgate.netnih.gov Research in mice has shown that the organic cation transporter 3 (OCT3), an extraneuronal transporter in cardiomyocytes, is primarily responsible for cardiac MIBG uptake. researchgate.net This finding challenges the long-held belief that cardiac MIBG imaging solely reflects NET-mediated uptake in adrenergic nerve endings. researchgate.net Studies in transporter-deficient mice have been instrumental in elucidating the roles of various organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs) in the distribution and elimination of MIBG. researchgate.net

Use as a Functional Marker in Neurobiological Research

MIBG serves as a valuable functional marker in neurobiological research, particularly in studies of neurodegenerative diseases. oup.com Its ability to reflect the integrity of postganglionic sympathetic nerve endings has made it a key tool in this field. oup.com

Research has demonstrated significantly reduced cardiac MIBG uptake in conditions like Parkinson's disease and dementia with Lewy bodies. oup.com This is attributed to the cardiac sympathetic denervation that characterizes these diseases. mdpi.comoup.com In fact, abnormal cardiac MIBG uptake can be an additional criterion for diagnosing Parkinson's disease. nih.gov

Studies have also explored MIBG uptake in other sympathetically innervated organs, such as the salivary glands and thyroid, as potential biomarkers for Parkinson's disease. nih.gov Research has shown significantly lower MIBG uptake in the parotid and submandibular glands of Parkinson's patients compared to controls. nih.gov

The following table provides a summary of key research findings related to MIBG uptake in different models and conditions.

| Research Area | Model/Condition | Key Findings |

| Myocardial Innervation | Animal models of diabetes and hypertension | Increased MIBG washout, indicating enhanced noradrenergic activity. nih.gov |

| Animal models of doxorubicin-induced cardiotoxicity | Dose-dependent reduction in MIBG uptake. akjournals.com | |

| Sympathetic Nervous System Activity | Human neuroblastoma cell lines | Two uptake mechanisms: active transport (Uptake-1) at low concentrations and passive diffusion at high concentrations. nih.gov |

| Differentiated neuroblastoma cell lines | Increased velocity of uptake and storage efficiency. aacrjournals.orgnih.gov | |

| Neurobiological Research | Parkinson's disease, Dementia with Lewy bodies | Reduced cardiac MIBG uptake due to sympathetic denervation. oup.com |

| Parkinson's disease | Lower MIBG uptake in salivary glands. nih.gov |

Future Directions in Iodobenzylguanidine, 4 Research

Development of Novel MIBG-Based Research Probes with Enhanced Specificity

A primary area of future research is the chemical modification of the MIBG molecule to create novel probes with superior specificity for adrenergic tissues. mdpi.com The goal is to enhance the affinity of these probes for the norepinephrine (B1679862) transporter (NET), which is crucial for their uptake into target cells. thno.org This could lead to more precise diagnostic imaging and more effective targeted radionuclide therapies.

One promising approach involves the development of "no-carrier-added" (NCA) MIBG. nih.gov In standard MIBG preparations, a significant portion of the molecules are not radiolabeled, which can compete with the radiolabeled MIBG for uptake by NET. nih.gov NCA MIBG formulations, which have a much higher proportion of radiolabeled molecules, have shown enhanced concentration within target tissues in preclinical studies. nih.gov